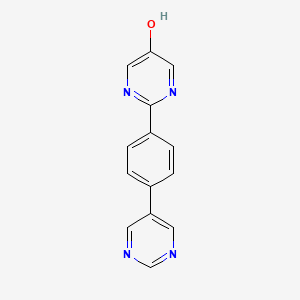

2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O/c19-13-7-17-14(18-8-13)11-3-1-10(2-4-11)12-5-15-9-16-6-12/h1-9,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJCVRCASABWDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2)C3=NC=C(C=N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Diversification of 2 4 Pyrimidin 5 Ylphenyl Pyrimidin 5 Ol

Retrosynthetic Analysis and Precursor Synthesis Strategies for the Core Scaffold

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. advancechemjournal.comlakotalakes.com For a complex molecule like 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol, this process involves identifying key bonds that can be disconnected to reveal plausible precursors. advancechemjournal.com

The primary disconnection points for the core scaffold are the C-C bond linking the central phenyl ring to the 2-substituted pyrimidine (B1678525) and the bonds forming the heterocyclic rings themselves. A logical retrosynthetic strategy is outlined below:

Disconnection of the Aryl-Pyrimidine Linkage: The bond between the phenyl group and the C2-position of the pyrimidine-5-ol can be disconnected via a transform corresponding to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. nih.govwikipedia.org This approach yields two key intermediates: a pyrimidine-containing organometallic reagent (e.g., a boronic acid) and a halogenated phenyl-pyrimidin-5-ol, or vice versa.

Disconnection of the Pyrimidine Rings: Each pyrimidine ring can be further deconstructed. The standard retrosynthetic approach for pyrimidines involves disconnecting the C-N and C-C bonds to reveal a 1,3-dicarbonyl compound (or a synthetic equivalent) and an amidine derivative. lakotalakes.comresearchgate.net

For the pyrimidin-5-ol ring, this leads to a substituted malonaldehyde derivative and a suitable amidine.

The second pyrimidine ring can be disconnected to pyrimidine itself, which can be synthesized from simpler precursors or obtained commercially, or built from a suitable three-carbon unit and formamidine.

This analysis suggests that the synthesis of the core scaffold relies on the preparation of two main building blocks: a functionalized phenyl-pyrimidin-5-ol and a functionalized pyrimidine suitable for cross-coupling.

Figure 1: Retrosynthetic Analysis of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol

Development and Optimization of Synthetic Pathways to 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol

Building upon the retrosynthetic blueprint, the forward synthesis requires the development of robust pathways utilizing established chemical transformations.

Condensation Reactions and Cyclization Protocols

The formation of the pyrimidine rings is a cornerstone of the synthesis. The most common and versatile method is the Principal Synthesis, which involves the condensation of a compound containing an N-C-N fragment (like urea (B33335) or amidine) with a three-carbon unit, typically a 1,3-dielectrophile such as a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound. mdpi.comresearchgate.net

For the synthesis of the pyrimidin-5-ol moiety, a suitable precursor would be a substituted malondialdehyde or a derivative which, upon condensation with an appropriate amidine, yields the desired 5-hydroxypyrimidine (B18772) core. clockss.org A potential pathway could involve the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea, which can be adapted to produce highly substituted pyrimidines. clockss.org Subsequent modification or choice of starting materials would be necessary to install the hydroxyl group at the C5 position.

The synthesis of the second pyrimidine fragment, intended for the cross-coupling reaction, can also be achieved through similar condensation strategies to generate, for example, 5-bromopyrimidine (B23866). organic-chemistry.org

Table 1: Representative Condensation Reactions for Pyrimidine Synthesis

| Reactant A (N-C-N source) | Reactant B (C-C-C source) | Product Type | Reference |

|---|---|---|---|

| Amidines | β-Dicarbonyl compounds | Substituted Pyrimidines | mdpi.com |

| Urea/Thiourea | Chalcones (α,β-unsaturated ketones) | Dihydropyrimidines | researchgate.net |

| Urea, Aldehyde, β-Ketoester | Multicomponent Condensation | Dihydropyrimidines (Biginelli Products) | clockss.org |

| Amidines, Alcohols | Iridium-catalyzed multicomponent reaction | Substituted Pyrimidines | organic-chemistry.org |

Cross-Coupling Reactions for Aryl-Pyrimidine Linkages

The crucial step in assembling the core scaffold is the formation of the C-C bond between the phenyl ring and the pyrimidine ring. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their high efficiency and functional group tolerance. nih.govsigmaaldrich.com

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly well-suited. nih.gov In a likely synthetic route, a 5-bromopyrimidine derivative would be coupled with a (4-(pyrimidin-5-ol)phenyl)boronic acid under palladium catalysis. Key components of this reaction include a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃, Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water or DME/water). nih.govnih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | Cs₂CO₃ | 1,4-Dioxane/Water | Reflux | nih.gov |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100-110 °C | nih.gov |

| PdCl₂(dppf) | dppf (integral to catalyst) | K₂CO₃ | DME | Reflux | nih.gov |

The Buchwald-Hartwig amination is another powerful cross-coupling method, though it is used for C-N bond formation and would be more relevant for synthesizing precursors or derivatives with amino-linkages. youtube.com

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry emphasizes sustainability, and the synthesis of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol can be optimized using green chemistry principles. rasayanjournal.co.inbenthamdirect.com Traditional methods often rely on toxic solvents and harsh conditions, but greener alternatives have been developed for pyrimidine synthesis. nih.govpowertechjournal.com

Key green strategies include:

Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times, often from hours to minutes, and increase product yields for both condensation and cross-coupling reactions. powertechjournal.combenthamdirect.com

Solvent-Free Reactions: Performing reactions without a solvent (neat) or using mechanical methods like ball milling minimizes solvent waste and can lead to cleaner reactions with simpler workups. rasayanjournal.co.inpowertechjournal.com

Alternative Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids can significantly improve the environmental profile of the synthesis. rasayanjournal.co.in

Catalysis: The use of efficient and reusable catalysts, including heterogeneous catalysts, aligns with green chemistry goals by reducing waste and improving atom economy. benthamdirect.compowertechjournal.com Multicomponent reactions are inherently green as they combine several steps into a single pot, reducing energy consumption and waste generation. rasayanjournal.co.in

Post-Synthetic Derivatization and Functionalization Strategies of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol

Chemo-diversification of the core scaffold is essential for exploring its chemical space. The 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol structure offers several sites for modification, with the hydroxyl group of the pyrimidin-5-ol moiety being a particularly attractive handle for functionalization.

Modification at Pyrimidin-5-ol Moiety (e.g., Etherification, Esterification)

The phenolic hydroxyl group on the pyrimidine ring is nucleophilic and can readily undergo classic reactions such as etherification and esterification.

Etherification: The synthesis of ether derivatives can be achieved through a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an alkoxide, which is then reacted with an alkyl halide (R-X) to form the corresponding ether (O-R). This allows for the introduction of a wide variety of alkyl and aryl groups.

Esterification: Ester derivatives can be prepared by reacting the hydroxyl group with an acylating agent, such as an acid chloride (RCOCl) or an acid anhydride (B1165640) ((RCO)₂O), typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. Oxidative esterification is another advanced method for forming esters from hydroxyl groups. rsc.org These reactions can append various ester functionalities to the core structure. The hydrolysis of pyrimidine-5-carboxylic acid esters has also been studied, indicating the reactivity of ester groups at this position. researchgate.net

Table 3: Potential Derivatization Reactions at the Pyrimidin-5-ol Moiety

| Reaction Type | Reagents | General Product Structure |

|---|

These derivatization strategies enable the systematic modification of the molecule's properties, which is a critical step in many chemical research programs.

Functionalization of the Pyrimidin-5-yl and Phenyl Moieties (e.g., Halogenation, Nitration, Amination)

The introduction of functional groups such as halogens, nitro groups, and amino groups onto the pyrimidin-5-yl and phenyl moieties is a key strategy for modulating the physicochemical and pharmacological properties of the parent molecule. These modifications can influence factors like metabolic stability, binding affinity, and selectivity.

Halogenation:

The halogenation of electron-deficient aromatic systems like pyrimidine can be challenging and often requires harsh conditions or specialized reagents compared to electron-rich arenes. nih.gov Direct electrophilic aromatic substitution (EAS) on such π-systems is generally difficult. nih.gov Strategies to overcome this often involve activating the ring, for example, by converting the pyrimidine to its N-oxide, which can then undergo selective nitration followed by displacement with a halide. nih.gov Another approach involves metalation-trapping sequences. nih.gov For the phenyl ring component, standard electrophilic halogenation methods can be employed, although the directing effects of the existing pyrimidine substituents must be considered.

Table 1: Examples of Halogenation Strategies for Heterocyclic Compounds

| Starting Material | Reagent/Conditions | Product | Comments | Reference |

|---|---|---|---|---|

| Pyridine | 1. Phosphine Reagent 2. Halide Nucleophile | 4-Halopyridine | A two-step process involving phosphonium (B103445) salt formation and subsequent displacement. nih.gov | nih.gov |

Nitration:

Nitration is a fundamental reaction for introducing a nitro group, which can serve as a precursor for other functional groups, such as amines. The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and a strong acid like sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.com For pyrimidine derivatives, nitration can be selective depending on the reaction conditions and the presence of other substituents. For instance, nitration of fused pyrimidine systems has been shown to be dependent on the concentration of nitric acid. rsc.org The use of nitric acid in trifluoroacetic anhydride is another effective method for nitrating pyridines and other heterocycles, often yielding 3-nitropyridine (B142982) derivatives. rsc.orgresearchgate.net

Table 2: Nitration Conditions for Aromatic and Heterocyclic Compounds

| Substrate | Reagents | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Pyridines | HNO₃ / Trifluoroacetic anhydride | 3-Nitropyridines | 10-83% | rsc.org |

| Fused nih.govyoutube.commdpi.comoxadiazolo[3,4-d]pyrimidine-5,7-diamine | Concentrated HNO₃ | N-(5-amino-4,5-dihydro- nih.govyoutube.commdpi.comoxadiazolo[3,4-d]pyrimidin-7-yl)nitramide | High | rsc.org |

Amination:

The introduction of an amino group can be accomplished through several methods. One common strategy involves the reduction of a nitro group, which is readily introduced via nitration as described above. Another key method is nucleophilic aromatic substitution (SNAr) on a pyrimidine or phenyl ring that has been activated with a suitable leaving group, such as a halogen. The synthesis of various aminopyrimidine derivatives often proceeds through the reaction of a chloropyrimidine intermediate with an appropriate amine. mdpi.comnih.gov For example, the synthesis of pyrimido[4,5-d]pyrimidines has been achieved by reacting an imidate intermediate with substituted anilines. mdpi.com

Development of Libraries of Structural Analogs for Structure-Activity Relationship (SAR) Studies

The systematic synthesis of structural analogs is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). humanjournals.com SAR studies investigate how changes in a molecule's structure affect its biological activity, guiding the design of more potent and selective compounds. humanjournals.com For a scaffold like 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol, libraries of analogs can be generated by modifying the pyrimidine rings, the phenyl linker, and the hydroxyl group.

Research on related pyrimidine-containing scaffolds demonstrates the power of this approach. For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, analogs were systematically prepared by modifying four distinct regions of the molecule to establish SAR for SLACK potassium channel inhibition. mdpi.com This effort led to the identification of compounds with submicromolar potency. mdpi.com Similarly, studies on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives revealed that substitution at the C5-position of the pyrimidine core was crucial for cyclin-dependent kinase 9 (CDK9) potency and selectivity. acs.org

The development of such libraries often utilizes versatile synthetic routes that allow for the late-stage introduction of diverse substituents. Common strategies include palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append different groups to a halogenated core, or condensation reactions to build up the heterocyclic rings with varied starting materials. nih.govacs.org The goal is to generate a collection of compounds that systematically probe the effects of steric bulk, electronics, and hydrogen bonding potential at different positions on the core structure. acs.orgnih.gov

Table 3: Examples of Pyrimidine Analog Libraries for SAR Studies

| Core Scaffold | Region of Modification | Purpose of Study | Key Findings | Reference |

|---|---|---|---|---|

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide | Four distinct regions of the scaffold | To establish SAR for SLACK channel inhibition | Identified five compounds with submicromolar potency; substitution was most tolerated in the "eastern region". mdpi.com | mdpi.com |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | C5-position of the pyrimidine core and C4-position of the thiazole | To enhance CDK9 potency and selectivity | Substitution at the C5-pyrimidine position was critical for CDK9 activity. acs.org | acs.org |

| 1,2,4-Triazolo[1,5-a]pyrimidine | 2- and 6-positions of the triazolopyrimidine scaffold | To develop Xanthine Oxidase (XO) inhibitors for gout treatment | Identified compounds 23 times more potent than the drug allopurinol. nih.gov | nih.gov |

Advanced Structural Elucidation and Conformational Analysis of the Chemical Compound

High-Resolution Spectroscopic Techniques for Comprehensive Structure Proof

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Insights

No published NMR data (¹H, ¹³C, COSY, HSQC, HMBC) for 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol could be located.

Advanced Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

No mass spectrometry data (e.g., HRMS, ESI-MS/MS) detailing the molecular weight or fragmentation pathways for the compound is available in the searched literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

No FT-IR or Raman spectra for 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol have been found in public databases or scientific articles.

Solid-State Structural Characterization via Single-Crystal X-ray Diffraction

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

No single-crystal X-ray diffraction data has been published, preventing any analysis of the compound's crystal lattice, molecular packing, or specific intermolecular interactions.

Polymorphism and Co-crystallization Studies

There is no information available regarding the existence of polymorphs or any co-crystallization studies involving 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol.

Computational and Theoretical Investigations of 2 4 Pyrimidin 5 Ylphenyl Pyrimidin 5 Ol

Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol, DFT calculations would provide critical insights into its geometry, stability, and electronic properties.

Methodology: A typical DFT study would begin with geometry optimization of the molecule. This involves finding the lowest energy conformation, which corresponds to the most stable three-dimensional structure. A common approach would be to use the B3LYP functional with a basis set such as 6-31G(d,p). Once the optimized geometry is obtained, further calculations can be performed to determine various electronic properties.

Key Parameters from DFT:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule. This allows for the identification of electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution on individual atoms, hybridization, and donor-acceptor interactions within the molecule.

Illustrative DFT Data for 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol:

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measure of the molecule's overall polarity |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. For 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol, MD simulations would reveal its dynamic behavior, conformational flexibility, and interactions with a solvent.

Methodology: An MD simulation would be set up by placing the molecule in a simulation box, typically filled with a solvent like water to mimic physiological conditions. A force field (e.g., AMBER, CHARMM) would be chosen to describe the interactions between atoms. The simulation would then be run for a sufficient time (nanoseconds to microseconds) to observe the molecule's behavior.

Insights from MD Simulations:

Conformational Analysis: MD simulations can explore the different conformations the molecule can adopt. This is particularly important for understanding how the molecule might bind to a biological target.

Solvent Effects: The simulations would show how the solvent molecules arrange around the solute and how this affects the solute's conformation and properties.

Hydrogen Bonding: The dynamics of intramolecular and intermolecular hydrogen bonds can be monitored, which is crucial for a molecule with a hydroxyl group and nitrogen-containing rings.

Prediction of Reactivity and Reaction Mechanisms through Quantum Chemical Calculations

Quantum chemical calculations, including DFT, can be used to predict the reactivity of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol and to elucidate potential reaction mechanisms.

Methodology: By calculating various reactivity descriptors, one can predict which parts of the molecule are most likely to participate in chemical reactions. These descriptors are derived from the electronic structure.

Key Reactivity Descriptors:

Fukui Functions: These functions indicate the propensity of each atom in the molecule to accept or donate an electron, thus identifying sites for nucleophilic, electrophilic, and radical attack.

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to provide a general measure of the molecule's reactivity.

Illustrative Reactivity Data:

| Descriptor | Illustrative Value | Interpretation |

| Chemical Potential (μ) | -4.15 eV | Tendency to escape from an equilibrium |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.66 eV | Propensity to accept electrons |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Designed Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. For 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol, QSAR would be a valuable tool in designing derivatives with enhanced activity.

Methodology: A QSAR study involves a series of steps:

Data Set: A set of analogues of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol with known biological activities would be required.

Descriptor Calculation: For each molecule in the set, a variety of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the biological activity.

Validation: The predictive power of the model would be rigorously tested.

A study on pyrimidine (B1678525) derivatives as VEGFR-2 inhibitors utilized multiple linear regression and artificial neural networks to build QSAR models, demonstrating the utility of this approach for this class of compounds.

Molecular Docking and Binding Free Energy Calculations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug design to predict how a ligand, such as 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol, might interact with a biological target like a protein kinase.

Methodology: The process involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand are prepared.

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to explore possible binding poses of the ligand in the active site of the protein.

Scoring: The poses are ranked based on a scoring function, which estimates the binding affinity.

Binding Free Energy Calculations: To obtain a more accurate estimate of the binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the docked poses. These calculations provide a more quantitative prediction of the binding free energy.

Illustrative Molecular Docking Results:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| VEGFR-2 | -9.5 | Cys919, Asp1046, Glu885 |

| EGFR | -8.8 | Met793, Lys745, Thr790 |

Molecular docking studies on similar pyrimidine-based compounds have been shown to successfully predict their binding modes and affinities for various protein targets, including cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).

Information regarding the chemical compound “2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol” is not available in the public domain.

Extensive searches for scientific literature and data pertaining to the specific chemical compound, 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol, have yielded no results. Consequently, an article detailing its molecular interactions and mechanistic biological studies as per the requested outline cannot be generated.

The search results did identify studies on various other pyrimidine derivatives, highlighting the broad biological activities associated with the pyrimidine scaffold. These activities include:

Enzyme Inhibition: Certain pyrimidine-containing molecules have been investigated as inhibitors of various kinases, such as Aurora kinases, Polo-like kinase 1 (PLK1), and cyclin-dependent kinases 4/6 (CDK4/6). nih.govnih.govnih.gov

Receptor Binding and Modulation: Pyrimidine derivatives have been explored as ligands for various receptors, including adenosine (B11128) receptors, serotonin (B10506) receptors, and corticotropin-releasing factor (CRF1) receptors. mdpi.comdiva-portal.orgnih.govnih.gov Some have been identified as allosteric modulators, which bind to a site on the receptor distinct from the primary binding site to modulate its activity. nih.govnih.gov

Cellular Pathway Modulation: The pyrimidine scaffold is a component of molecules that can influence signal transduction pathways. For instance, inhibitors of kinases involved in signaling cascades can affect processes like cell proliferation and survival. nih.govnih.gov

However, none of these findings are directly applicable to 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol. Without specific research on this compound, any discussion of its molecular targets, binding characteristics, or influence on cellular pathways would be speculative and not based on scientific evidence.

Therefore, the following sections of the requested article cannot be provided:

Molecular Interactions and Mechanistic Biological Studies in Vitro/cellular Context 5.1. Investigation of Molecular Targets and Binding Site Characterization5.2. Mechanistic Studies of Enzyme Inhibition or Activation5.2.1. Determination of Inhibition Kinetics and Mechanism of Action E.g., Competitive, Non Competitive 5.2.2. Allosteric Modulation Investigations5.3. Receptor Binding Affinity and Selectivity Profiling in Vitro 5.4. Cellular Pathway Modulation and Signal Transduction Analysis5.4.1. Protein Expression and Post Translational Modification Studies

Cellular Pathway Modulation and Signal Transduction Analysis

Cell Cycle Analysis and Apoptosis Induction Mechanisms

Research into various pyrimidine (B1678525) derivatives has demonstrated their capacity to interfere with the normal progression of the cell cycle and to trigger apoptosis in cancer cells. For instance, certain novel series of pyrimidine derivatives have been shown to cause cell cycle arrest at the G2/M phase. nih.gov Mechanistic studies on some of these related compounds indicate that they can induce apoptosis by modulating the expression of key regulatory proteins, such as upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

Furthermore, investigations into other classes of pyrimidine compounds, such as anilino-substituted pyrimidine sulfonamides, have revealed their ability to induce G1 cell cycle arrest. nih.gov This is often associated with the downregulation of G1 phase regulatory proteins like cyclin D1 and cyclin-dependent kinase 4 (CDK4). nih.gov The induction of apoptosis by various pyrimidine-containing molecules is a commonly explored anticancer strategy, often involving the activation of caspases, which are key executioners of the apoptotic process. researchgate.netijrpr.comrsc.org Some pyrimidine derivatives have been observed to induce apoptosis through the intrinsic mitochondrial pathway, characterized by a loss of mitochondrial membrane potential. nih.gov

While these findings for related pyrimidine structures are promising and suggest potential mechanisms of action, it is crucial to note that direct experimental evidence from cell cycle analysis (e.g., flow cytometry data) or specific apoptosis assays (e.g., Annexin V staining, caspase activation assays) for 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol is not available in the reviewed literature.

Biophysical Characterization of Protein-Ligand Interactions

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in characterizing the direct binding of a small molecule to its protein target. These methods provide quantitative data on binding affinity (K_D), kinetics (k_a, k_d), and thermodynamics (ΔH, ΔS), which are critical for understanding the molecular basis of a drug's action.

The pyrimidine core is known to be a versatile scaffold for designing kinase inhibitors, as it can mimic the hinge-binding interactions of ATP in the kinase active site. nih.govnih.gov For many pyrimidine-based inhibitors, biophysical characterization has been a key component of their development, confirming their engagement with targets such as cyclin-dependent kinases (CDKs) and other kinases implicated in cancer and neurodegenerative diseases. nih.gov

However, a search of the scientific literature did not yield any studies that have employed SPR, ITC, or other biophysical methods to characterize the interaction of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol with any protein target. Consequently, there is no publicly available data on its binding affinity, kinetics, or the thermodynamic profile of its potential interactions.

Potential Applications in Advanced Materials Science and Supramolecular Chemistry

Exploration of Coordination Chemistry with Metal Ions

The nitrogen atoms within the pyrimidine (B1678525) rings of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol are expected to act as effective coordination sites for a variety of metal ions. This interaction is a cornerstone of supramolecular chemistry, enabling the formation of metallo-supramolecular architectures with tailored properties. The coordination of metal ions is often strong and selective, and the resulting complexes can exhibit unique functionalities distinct from the individual ligand or metal.

The pyrimidine moiety is a well-established building block in coordination chemistry. For instance, pyrimidine-based ligands have been shown to form stable complexes with a range of transition metals. These complexes can adopt various geometries, such as octahedral or square planar, depending on the coordination number of the metal ion and the stoichiometry of the ligand. researchgate.net The formation of such coordination compounds can lead to materials with interesting magnetic, electronic, and catalytic properties.

In the context of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol, the two pyrimidine rings could potentially coordinate to one or more metal centers, leading to the formation of discrete molecular complexes or extended coordination polymers. The hydroxyl group could also participate in coordination, particularly after deprotonation, acting as a bridging ligand between metal centers. This versatility in coordination modes could allow for the construction of sophisticated one-, two-, or three-dimensional networks. The choice of metal ion and reaction conditions would play a crucial role in directing the final architecture and, consequently, the material's properties.

Self-Assembly and Supramolecular Architectures

Molecular self-assembly is a process where molecules spontaneously form ordered structures through non-covalent interactions. wikipedia.org The structure of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol is rich in functionalities that can drive self-assembly, such as hydrogen bonding (via the hydroxyl group and pyrimidine nitrogens), π-π stacking interactions between the aromatic rings, and van der Waals forces. wikipedia.org

Design and Synthesis of Self-Assembling Derivatives

To further control and enhance the self-assembly properties of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol, its structure can be systematically modified. For example, the introduction of long alkyl or alkoxy chains could promote the formation of liquid crystalline phases or enhance solubility in organic solvents, facilitating the formation of ordered assemblies. The synthesis of such derivatives could be achieved through standard organic chemistry reactions, such as etherification of the hydroxyl group or substitution on the pyrimidine rings.

The synthesis of pyrimidine-based cationic amphiphiles has demonstrated that modifying pyrimidine derivatives with both hydrophilic and hydrophobic moieties can lead to self-assembly into nano-aggregates in aqueous media. nih.govresearchgate.net These amphiphilic molecules can form various structures, such as micelles and vesicles, which have potential applications in drug delivery and nanotechnology. nih.govresearchgate.net Similarly, derivatives of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol could be designed to exhibit amphiphilicity, leading to the formation of well-defined supramolecular architectures.

Characterization of Supramolecular Aggregates (e.g., Nanofibers, Gels)

The self-assembly of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol and its derivatives is expected to lead to the formation of various supramolecular aggregates, including nanofibers and gels. Supramolecular gels are formed by low-molecular-weight gelators that self-assemble into a three-dimensional network, immobilizing the solvent. mdpi.com The formation of such gels is often driven by a combination of hydrogen bonding and π-π stacking interactions.

For instance, a derivative of 1,2,4-triazolo[1,5-a]pyrimidine has been reported to self-assemble into supramolecular microfibers. mdpi.com This self-assembly was attributed to cooperative π-π stacking and hydrogen bonding interactions. mdpi.com Given the structural similarities, it is plausible that 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol could also form fibrous structures. The hydroxyl group and the nitrogen atoms of the pyrimidine rings can act as hydrogen bond donors and acceptors, respectively, while the phenyl and pyrimidine rings provide platforms for π-π stacking. These interactions could lead to the formation of one-dimensional stacks of molecules, which then entangle to form a gel network. The characterization of these aggregates would typically involve techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to visualize the morphology, and spectroscopy (e.g., FT-IR, UV-Vis) to probe the intermolecular interactions.

Integration into Functional Materials

The unique electronic and structural properties of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol make it a promising component for the development of functional organic materials.

Organic Electronics (e.g., OLEDs, OFETs) - Focus on structural features enabling function, not performance metrics

In the field of organic electronics, molecules with both electron-donating and electron-accepting moieties are of great interest for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The pyrimidine ring is known to be electron-deficient, making it a suitable electron-acceptor unit. nih.gov When combined with an electron-donating group, a "push-pull" architecture is created, which can facilitate intramolecular charge transfer (ICT), a key process in many optoelectronic devices. nih.gov

Chemical Sensing and Recognition

The ability of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol to coordinate with metal ions also makes it a potential candidate for applications in chemical sensing. The binding of a specific metal ion can induce a change in the photophysical properties of the molecule, such as its fluorescence or absorption spectrum, allowing for the selective detection of that ion. wu.ac.th

Pyrimidine-based chemosensors have been developed for the detection of various metal ions, including Fe³⁺, Cu²⁺, and Ni²⁺. wu.ac.thresearchgate.net For example, a pyrimidine-based chemosensor was reported to exhibit a selective "turn-off" fluorescence response in the presence of Fe³⁺. wu.ac.th The sensing mechanism is often based on the coordination of the metal ion to the nitrogen atoms of the pyrimidine ring, which perturbs the electronic structure of the molecule and leads to a change in its optical properties. wu.ac.th The presence of the hydroxyl group in 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol could also play a role in the sensing mechanism, potentially enhancing the selectivity and sensitivity of the sensor. The binding of a metal ion could be signaled by a colorimetric or fluorometric response, making it a useful tool for environmental or biological monitoring. frontiersin.org

Compound List

| Compound Name |

| 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol |

| 1,2,4-triazolo[1,5-a]pyrimidine |

| Fe³⁺ |

| Cu²⁺ |

| Ni²⁺ |

Potential Applications of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol in Advanced Materials Science and Supramolecular Chemistry

The unique structural architecture of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol, featuring two interconnected pyrimidine rings and a hydroxyl group, suggests a range of potential applications in the realms of advanced materials and supramolecular chemistry. The presence of multiple nitrogen heteroatoms and the phenolic hydroxyl group makes this compound a compelling candidate for exploration in catalysis and organocatalysis, where such functionalities can play a crucial role in activating substrates and facilitating chemical transformations.

Catalysis and Organocatalysis

The field of catalysis continually seeks novel molecular scaffolds that can offer enhanced efficiency, selectivity, and sustainability. Pyrimidine derivatives have emerged as versatile ligands and catalysts in a variety of organic transformations due to their ability to coordinate with metal centers and participate in hydrogen bonding interactions. The compound 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol, with its distinct electronic and structural features, holds considerable promise in both metal-catalyzed and metal-free catalytic systems.

The nitrogen atoms within the pyrimidine rings can act as coordination sites for metal ions, paving the way for the development of novel metal complexes with catalytic activity. The arrangement of these nitrogen atoms in the bis-pyrimidine structure could allow for the formation of bidentate or even polydentate ligands, leading to stable and reactive catalytic species. These metal complexes could find applications in a wide array of reactions, including cross-coupling reactions, hydrogenations, and oxidations. For instance, palladium-catalyzed cross-coupling reactions are fundamental in the synthesis of complex organic molecules, and pyrimidine-based ligands have been shown to be effective in these processes.

In the domain of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, the hydroxyl group and the nitrogen atoms of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol are of significant interest. The hydroxyl group can act as a hydrogen bond donor, activating electrophiles, while the pyrimidine nitrogens can function as hydrogen bond acceptors or Brønsted bases. This dual functionality is a hallmark of efficient organocatalysts, enabling them to facilitate reactions such as aldol (B89426) condensations, Michael additions, and cycloadditions. The rigid phenyl linker between the two pyrimidine rings could also impart a specific spatial arrangement, potentially leading to high levels of stereoselectivity in asymmetric catalysis.

While direct catalytic applications of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol are not yet documented in the scientific literature, extensive research on structurally related pyrimidine derivatives provides a strong basis for predicting its potential. Studies have shown that pyrimidine-containing compounds can act as effective catalysts in various synthetic methodologies.

For example, various pyrimidine derivatives have been successfully employed in multicomponent reactions to synthesize complex heterocyclic compounds. nih.gov These reactions benefit from the ability of the pyrimidine core to activate substrates and guide the reaction pathway. Similarly, the functionalization of the pyrimidine ring itself through catalytic C-H bond activation has been a subject of intense research, highlighting the catalytic compatibility of this heterocycle. rsc.org

The synthesis of bis-pyrimidine molecules has also been explored, with some methods employing catalytic approaches to construct these structures. mdpi.com These studies underscore the potential for molecules like 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol to be not only the products of catalytic reactions but also the catalysts themselves. The principles of supramolecular catalysis, where non-covalent interactions are harnessed to achieve catalysis, are particularly relevant. wikipedia.org The hydrogen bonding capabilities of the pyrimidin-5-ol moiety could be exploited in designing supramolecular catalytic systems.

The following tables summarize the catalytic performance of various pyrimidine derivatives in different types of reactions, offering a glimpse into the potential catalytic efficacy of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol.

Table 1: Performance of Pyrimidine Derivatives in Metal-Catalyzed Reactions

| Catalyst/Ligand (Related Compound) | Reaction Type | Substrate(s) | Product | Yield (%) | Catalyst Loading (mol%) | Reference |

| 2-(N-alkylamino)pyrimidine | Ruthenium-catalyzed dehydrogenation and C-C/C-N coupling | Alcohols, Guanidine salt | 2-(N-alkylamino)pyrimidines | Good to Excellent | Not specified | researchgate.net |

| Pyrimidine-based ligand | Nickel-catalyzed cycloaddition | Alcohols, Amidines | Pyrimidines | High | Not specified | mdpi.com |

| Pyrimidine-based ligand | Copper-mediated synthesis | Ketones, Amino alcohol, Amidines | 4-aliphatic pyrimidines | Moderate to Good | Not specified | mdpi.com |

| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Suzuki Coupling | Arylboronic acids | 5,7-diaryl-2-methylpyrazolo[1,5-a]pyrimidines | 55-61 | Not specified | acs.org |

Interactive Data Table 1: Metal-Catalyzed Reactions with Pyrimidine Derivatives

Future Research Directions and Unexplored Avenues for 2 4 Pyrimidin 5 Ylphenyl Pyrimidin 5 Ol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex heterocyclic compounds like 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol traditionally involves multi-step processes that can be resource-intensive. Future research should prioritize the development of novel and sustainable synthetic methodologies that are not only efficient but also environmentally benign.

Green chemistry principles offer a robust framework for this pursuit. kuey.netrasayanjournal.co.in Methodologies such as microwave-assisted and ultrasound-assisted synthesis have been shown to significantly reduce reaction times and improve yields for various pyrimidine (B1678525) derivatives. kuey.netkuey.net The exploration of one-pot multicomponent reactions, where three or more reactants come together in a single step to form the desired product, stands as a particularly attractive avenue. nih.govorganic-chemistry.org These approaches minimize waste, reduce the need for purification of intermediates, and are often more atom-economical. rasayanjournal.co.in

Furthermore, the use of eco-friendly solvents, or even solvent-free reaction conditions, should be investigated. kuey.netnih.gov The development and application of reusable heterogeneous catalysts could also enhance the sustainability of the synthetic process, allowing for easier product separation and catalyst recycling. kuey.net A regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, highlighting the potential for innovative catalytic systems in creating diverse pyrimidine structures. nih.govorganic-chemistry.org

Table 1: Potential Sustainable Synthetic Approaches for 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol

| Methodology | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction control. | Optimization of microwave parameters (temperature, pressure, time) for key reaction steps. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer, potential for milder reaction conditions. | Investigation of sonochemical effects on the cyclization and cross-coupling reactions. |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. | Design of a convergent one-pot synthesis strategy for the target molecule. |

| Green Catalysis | Use of recyclable and less toxic catalysts (e.g., nano ZnO), improved selectivity. benthamdirect.com | Screening of various solid-supported and nanocatalysts for key bond-forming reactions. |

| Solvent-Free Reactions | Reduced environmental impact, simplified work-up procedures. | Exploration of solid-state or melt-phase reactions for the synthesis. |

Advanced Computational Approaches for Predictive Modeling

Advanced computational tools can significantly accelerate the discovery and optimization of derivatives of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol. Predictive modeling can provide valuable insights into the compound's properties and potential applications before committing to extensive laboratory synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) analysis is a powerful technique for correlating the structural features of a molecule with its biological activity or other properties. nih.govscielo.br By developing robust QSAR models for a series of related pyrimidine derivatives, researchers can predict the activity of novel analogues of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol and prioritize the synthesis of the most promising candidates. nih.govtandfonline.com Machine learning algorithms can be employed to develop both linear and non-linear QSAR models with high predictive power. researchgate.net

Molecular docking studies can be utilized to predict the binding affinity and mode of interaction of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol with various biological targets. nih.govacs.org This information is crucial for understanding its potential mechanism of action and for designing derivatives with improved potency and selectivity. jlu.edu.cnnih.gov Furthermore, computational methods can be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compound and its analogues, which is a critical step in the drug development process. tandfonline.com

Table 2: Computational Tools for Investigating 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol

| Computational Approach | Application | Predicted Outcomes |

| QSAR Analysis | Predict biological activity and physicochemical properties. | Identification of key structural features influencing activity, prediction of potency of new derivatives. |

| Molecular Docking | Investigate binding to biological targets. | Prediction of binding modes, estimation of binding affinities, guidance for structure-based drug design. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the molecule and its complexes. | Assessment of binding stability, understanding of conformational changes upon binding. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Early identification of potential liabilities, guidance for optimizing drug-like properties. |

Identification of New Biological Targets and Pathways

The pyrimidine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, particularly in the field of oncology. ijsat.orgnih.govekb.eg Pyrimidine derivatives have been shown to target a wide range of biological molecules and pathways, including protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govmdpi.com

A key future research direction for 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol is the systematic screening of its biological activity against a diverse panel of molecular targets. Given the prevalence of pyrimidines as kinase inhibitors, a focused investigation into its effect on various protein kinases is warranted. nih.gov This could uncover novel and selective inhibitory activities against kinases implicated in cancer or other diseases.

Beyond kinase inhibition, the compound could be evaluated for its potential as an antimetabolite, interfering with the synthesis of nucleic acids, a mechanism employed by drugs like 5-fluorouracil. ijsat.orgfrontiersin.org The structural similarity to nucleotide bases suggests this as a plausible avenue of investigation. ekb.eg Furthermore, exploring its impact on other cancer-related pathways, such as apoptosis, cell cycle regulation, and angiogenesis, could reveal new therapeutic opportunities. jrasb.comnih.gov The versatility of the pyrimidine scaffold also extends to antiviral, antimicrobial, and anti-inflammatory activities, which should be explored. nih.gov

Expansion into Diverse Materials Science Applications

The unique electronic and photophysical properties of pyrimidine-containing molecules make them attractive candidates for applications in materials science. researchgate.net The electron-deficient nature of the pyrimidine ring can facilitate electron transport, making such compounds suitable for use in organic electronic devices. researchgate.netalfa-chemistry.com

One of the most promising areas for future research is the investigation of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol and its derivatives as components of Organic Light-Emitting Diodes (OLEDs). nbinno.comspiedigitallibrary.org Pyrimidine-based materials have been successfully employed as fluorescent emitters, host materials, and electron-transporting materials in OLEDs. researchgate.netnih.gov The extended π-conjugated system of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol could lead to interesting luminescent properties.

Another unexplored avenue is the use of this compound as a ligand for the construction of Metal-Organic Frameworks (MOFs). acs.org MOFs are crystalline materials with a wide range of applications, including gas storage, catalysis, and sensing. The nitrogen atoms in the pyrimidine rings of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol could act as coordination sites for metal ions, potentially leading to the formation of novel MOF structures with unique properties. The luminescent properties of pyrimidine-based MOFs have also been noted. mdpi.com Additionally, the potential of pyrimidine derivatives as corrosion inhibitors and in sensor technology represents further areas for future investigation. researchgate.netmdpi.com

Table 3: Potential Materials Science Applications for 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol

| Application Area | Rationale | Key Properties to Investigate |

| Organic Light-Emitting Diodes (OLEDs) | Electron-deficient nature of pyrimidine, extended π-conjugation. | Photoluminescence quantum yield, charge carrier mobility, thermal stability. |

| Metal-Organic Frameworks (MOFs) | Presence of nitrogen atoms for metal coordination. | Porosity, thermal and chemical stability, catalytic activity, sensing capabilities. |

| Luminescent Materials | Aromatic structure and potential for intramolecular charge transfer. | Fluorescence and phosphorescence spectra, quantum efficiency, environmental sensitivity. |

| Organic Semiconductors | π-conjugated system and electron-accepting properties. alfa-chemistry.com | Electron and hole mobility, thin-film morphology, device performance in transistors. |

Q & A

Q. How can the crystal structure of 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol be resolved using X-ray diffraction?

The crystal structure is typically resolved via single-crystal X-ray diffraction using programs like SHELXL for refinement. SHELX software is robust for small-molecule crystallography, handling intensity data and refining structural parameters. Key steps include:

Q. What synthetic routes are effective for preparing 2-(4-pyrimidin-5-ylphenyl)pyrimidin-5-ol?

Synthesis involves:

- Suzuki-Miyaura cross-coupling to attach pyrimidine rings to the phenyl core, using Pd(PPh₃)₄ catalysts and aryl boronic acids .

- Hydroxylation at the 5-position via nucleophilic substitution or oxidative conditions.

- Yield optimization (>70%) through microwave-assisted reactions and inert atmosphere (N₂/Ar) to stabilize palladium intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data in anticancer assays?

Discrepancies arise from:

- Cell line variability (e.g., HeLa vs. MCF-7 metabolic differences).

- Assay conditions (MTT vs. ATP-based luminescence). Mitigation strategies:

- Validate purity via HPLC (>95%) and characterize degradation products.

- Compare with analogs (e.g., 4-pyridyl or methylthio derivatives) to isolate pharmacophore effects .

Q. What computational methods predict drug-likeness and target interactions?

- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps (e.g., ~4.5 eV for pyrimidines) to assess reactivity .

- Molecular Docking: Screens against viral nucleoproteins (IC₅₀ < 10 µM achievable with 4-pyridyl substitutions) .

- ADMET Prediction: Tools like SwissADME estimate logP (~2.1) and highlight potential hepatic metabolism via CYP3A4 .

Q. How can structure-activity relationship (SAR) studies improve potency?

SAR strategies include:

- Functional group modulation : Etherification of the hydroxyl group to enhance bioavailability.

- Electron-withdrawing substitutions : Introduce -F or -CF₃ at the phenyl ring to improve target binding (e.g., 3-fold IC₅₀ improvement in antiviral assays) .

- Bioisosteric replacement : Replace pyrimidine with triazine to reduce cytotoxicity while retaining activity .

Data Contradiction Analysis

Q. Why do computational predictions sometimes conflict with experimental bioactivity?

- Limitations in force fields : Molecular dynamics may underestimate solvation effects for polar pyrimidines.

- Off-target interactions : Unmodeled protein binding sites (e.g., allosteric pockets).

- Experimental variability : Buffer composition (e.g., DMSO concentration) alters compound aggregation .

Methodological Best Practices

- Crystallography : Use SHELXL for refinement; resolve twinning with SHELXD for challenging datasets .

- Synthetic Chemistry : Employ continuous flow reactors for oxidation steps to control exothermicity .

- Bioassays : Include positive controls (e.g., doxorubicin for anticancer screens) and validate with orthogonal assays (e.g., apoptosis markers).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.